molecular formula C14H21NO2 B2567236 methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate CAS No. 338963-18-1

methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate

Cat. No.: B2567236
CAS No.: 338963-18-1
M. Wt: 235.327
InChI Key: IXJBCIMDMSGUPH-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate is an organic compound with the molecular formula C14H21NO2 It is characterized by a cyclohexyl group attached to a propanoate backbone, which is further substituted with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate typically involves the following steps:

    Starting Materials: Cyclohexyl bromide, pyrrole, and methyl acrylate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran or dimethylformamide are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Ammonia or primary amines for amide formation.

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanol.

    Substitution: Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanamide.

Scientific Research Applications

Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexyl and pyrrole moieties can contribute to its binding affinity and specificity. Detailed studies on its interaction with biological macromolecules are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-pyrrol-2-yl)propanoate: Lacks the cyclohexyl group, which may affect its chemical reactivity and biological activity.

    Cyclohexyl 3-(1H-pyrrol-1-yl)propanoate: Similar structure but with different ester functionality, leading to variations in physical and chemical properties.

Uniqueness

Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate is unique due to the presence of both cyclohexyl and pyrrole groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-cyclohexyl-2-pyrrol-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-17-14(16)13(15-9-5-6-10-15)11-12-7-3-2-4-8-12/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJBCIMDMSGUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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